rac-syn N,N-Diethyl Norephedrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

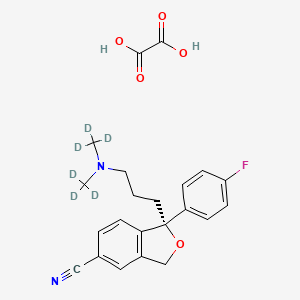

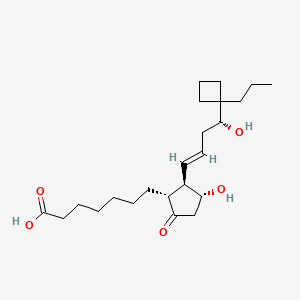

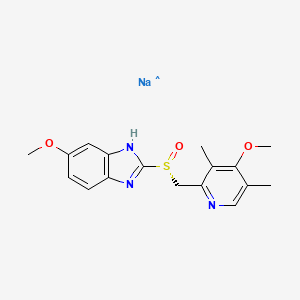

Rac-syn N,N-Diethyl Norephedrine, also known as Rac-syn N,N-Diethyl Norfenefrine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an amphetamine-like compound that is structurally related to ephedrine and has similar pharmacological properties. Rac-syn N,N-Diethyl Norephedrine is a sympathomimetic drug that acts on the central nervous system and has been used as an anorectic agent in the treatment of obesity.

科学的研究の応用

Pharmaceutical Toxicology

Rac-syn N,N-Diethyl Norephedrine is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis. This compound helps in understanding the pharmacokinetics and metabolism of drugs within the body, which is crucial for drug safety assessments .

Asymmetric Synthesis

It serves as a vicinal amino alcohol for the asymmetric synthesis of optically pure compounds. This is particularly valuable in the production of pharmaceuticals, fine chemicals, and agrochemicals, where the chirality of molecules can significantly affect their biological activity .

Metabolite Analysis

Rac-syn N,N-Diethyl Norephedrine-[d10] is identified as a main labelled metabolite of Diethylpropione, indicating its use in tracing and studying metabolic pathways in pharmacological research .

Ephedrine Synthesis

This compound is involved in the synthesis of ephedrine, which is a medication used to prevent low blood pressure during spinal anesthesia. It has also been used for asthma, narcolepsy, and obesity but is not the preferred treatment .

Fine Chemicals Synthesis

N,N-Diethyl Norephedrine is utilized in the synthesis of fine chemicals through enzymatic processes that offer a greener alternative to traditional chemical synthesis methods .

Agrochemical Production

Its role in the production of agrochemicals highlights its importance in developing pesticides and fertilizers that are more effective and environmentally friendly .

Dynamic Kinetic Resolution

The compound is used in stereoselective synthesis processes such as dynamic kinetic resolution, which is a method used to obtain enantiomerically pure substances from racemic mixtures .

Biosynthetic Pathways

It is also part of new biosynthetic pathways for producing norephedrine, showcasing its potential in biotechnological applications and industrial biosynthesis .

LGC Standards SpringerLink BOC Sci SpringerLink - Pharmacological Effects of Ephedrine Jilin University - Synthesis of Norephedrine Sigma-Aldrich

特性

| { "Design of the Synthesis Pathway": "The synthesis of rac-syn N,N-Diethyl Norephedrine can be achieved through the reduction of racemic N,N-Diethyl Pseudoephedrine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).", "Starting Materials": [ "racemic N,N-Diethyl Pseudoephedrine", "Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)", "Anhydrous ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Dissolve racemic N,N-Diethyl Pseudoephedrine in anhydrous ether", "Add a stoichiometric amount of LiAlH4 or NaBH4 to the solution and stir at room temperature for several hours", "Quench the reaction by adding a small amount of water and then slowly adding dilute HCl until the pH is acidic", "Extract the product with ether and wash the organic layer with water and brine", "Dry the organic layer over Na2SO4 and filter", "Concentrate the filtrate under reduced pressure to obtain the desired product, rac-syn N,N-Diethyl Norephedrine" ] } | |

CAS番号 |

34154-81-9 |

製品名 |

rac-syn N,N-Diethyl Norephedrine |

分子式 |

C13H21NO |

分子量 |

207.317 |

IUPAC名 |

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1 |

InChIキー |

JMFCQRKXGIHOAN-WCQYABFASA-N |

SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O |

同義語 |

(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol; threo-1-Phenyl-2-diethylamino-1-propanol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)